Cas no 225386-32-3 (Z-N-Me-l-2-aminohexanoic acid)
Z-N-Me-l-2-aminohexanoic acid Chemical and Physical Properties
Names and Identifiers
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- L-Norleucine,N-methyl-N-[(phenylmethoxy)carbonyl]-
- Z-N-ME-L-2-AMINOHEXANOIC ACID
- Z-N-ME-L-NORLEUCINE
- Z-N-Me-Nle-OH
- (2S)-2-(methyl{[(phenylmethyl)oxy]carbonyl}amino)hexanoic acid
- Cbz-N-methyl-L-norleucine
- N-benzyloxycarbonyl-N-methyl-L-norleucine
- N-Cbz-L-norleucine
- Z-L-MENLE-OH
- Z-MEACPO(2)-OH
- Z-MEAHX(2)-OH
- Z-MENLE-OH
- Z-N-ME-NORLEUCINE
- Z-N-METHYL-L-2-AMINOHEXANOIC ACID
- C78070
- (2S)-2-{[(BENZYLOXY)CARBONYL](METHYL)AMINO}HEXANOIC ACID
- BS-28133
- (2S)-2-[methyl(phenylmethoxycarbonyl)amino]hexanoic acid
- (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hexanoic acid
- 225386-32-3
- MFCD02259505
- N-alpha-Benzyloxycarbonyl-N-alpha-methyl-L-norleucine
- (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hexanoicacid
- Z-N-Me-l-2-aminohexanoic acid
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- MDL: MFCD02259505
- Inchi: 1S/C15H21NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18)/t13-/m0/s1
- InChI Key: ZRIGUBDEWMLBRB-ZDUSSCGKSA-N
- SMILES: O(CC1C=CC=CC=1)C(N(C)[C@H](C(=O)O)CCCC)=O
Computed Properties
- Exact Mass: 279.14700
- Monoisotopic Mass: 279.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 9
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- PSA: 66.84000
- LogP: 2.89840
Z-N-Me-l-2-aminohexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M215118-25mg |
Z-N-Me-l-2-aminohexanoic acid |
225386-32-3 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | M215118-50mg |
Z-N-Me-l-2-aminohexanoic acid |
225386-32-3 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | M215118-100mg |
Z-N-Me-l-2-aminohexanoic acid |
225386-32-3 | 100mg |
$87.00 | 2023-05-18 | ||
| TRC | M215118-250mg |
Z-N-Me-l-2-aminohexanoic acid |
225386-32-3 | 250mg |
$98.00 | 2023-05-18 | ||
| abcr | AB155975-1 g |
N-alpha-Benzyloxycarbonyl-N-alpha-methyl-L-norleucine; . |
225386-32-3 | 1g |
€240.50 | 2023-06-23 | ||
| abcr | AB155975-5 g |
N-alpha-Benzyloxycarbonyl-N-alpha-methyl-L-norleucine; . |
225386-32-3 | 5g |
€843.70 | 2023-06-23 | ||
| Ambeed | A781777-5g |
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hexanoic acid |
225386-32-3 | 95% | 5g |
$846.0 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1257280-500mg |
Z-N-ME-L-2-AMINOHEXANOIC ACID |
225386-32-3 | 98% (HPLC) | 500mg |
$115 | 2024-06-06 | |
| A2B Chem LLC | AF65646-1g |
Z-N-Me-l-2-aminohexanoic acid |
225386-32-3 | 95% | 1g |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AF65646-5g |
Z-N-Me-l-2-aminohexanoic acid |
225386-32-3 | 95% | 5g |
$358.00 | 2024-04-20 |
Z-N-Me-l-2-aminohexanoic acid Suppliers
Z-N-Me-l-2-aminohexanoic acid Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on Z-N-Me-l-2-aminohexanoic acid
Z-N-Me-l-2-Aminohexanoic Acid (CAS No. 225386-32-3): A Comprehensive Overview
Z-N-Me-l-2-Aminohexanoic acid, also known by its CAS number 225386-32-3, is a compound of significant interest in the fields of chemistry, biochemistry, and pharmacology. This compound is a derivative of 2-aminohexanoic acid, with modifications at the nitrogen atom, making it a unique molecule with potential applications in various scientific domains. The structure of Z-N-Me-l-2-aminohexanoic acid consists of a six-carbon chain with an amino group at the second position and a methyl group attached to the nitrogen atom. This configuration imparts specific chemical and biological properties that have been extensively studied in recent years.
Recent research has highlighted the importance of Z-N-Me-l-2-aminohexanoic acid in the context of peptide synthesis and drug development. The compound serves as a building block for constructing more complex molecules, particularly in the synthesis of bioactive peptides. Its ability to form stable amide bonds makes it a valuable precursor in peptide chemistry. Moreover, the stereochemistry of this compound plays a crucial role in determining its reactivity and biological activity. The "l" designation indicates that the amino group is in the L configuration, which is predominant in naturally occurring amino acids.
The synthesis of Z-N-Me-l-2-aminohexanoic acid involves several steps, including the modification of 2-aminohexanoic acid through alkylation or acylation at the nitrogen atom. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity and yield. For instance, researchers have employed catalytic asymmetric synthesis to control the stereochemistry of the product, ensuring optimal properties for downstream applications.
In terms of applications, Z-N-Me-l-2-aminohexanoic acid has shown promise in various fields. In pharmacology, it has been investigated as a potential precursor for drug molecules targeting specific biological pathways. For example, studies have explored its role in modulating enzyme activity and receptor binding, suggesting its potential use in therapeutic agents. Additionally, this compound has been utilized in nutraceuticals and dietary supplements due to its ability to enhance muscle recovery and promote protein synthesis.
Recent studies have also focused on the toxicological profile of Z-N-Me-l-2-aminohexanoic acid to ensure its safety for human consumption and medical use. Preclinical trials have demonstrated that this compound exhibits low toxicity at recommended doses, making it suitable for inclusion in food additives and pharmaceutical formulations. However, further research is required to fully understand its long-term effects and potential interactions with other compounds.
Looking ahead, ongoing research aims to optimize the synthesis and application of Z-N-Me-l-2-Aminohexanoic acid. Scientists are exploring novel synthetic routes that minimize environmental impact and maximize efficiency. Furthermore, investigations into its bioavailability and metabolic pathways are expected to provide insights into its suitability for various therapeutic applications.
In conclusion, Z-N-Me-l-2-Aminohexanoic acid (CAS No. 225386-32-3) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and favorable biological properties make it an attractive candidate for further exploration in drug development, nutraceuticals, and peptide synthesis. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and practical applications.
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